molecular formula C16H12Cl3NO3 B14114447 (4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate

(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate

Cat. No.: B14114447
M. Wt: 372.6 g/mol
InChI Key: TUQONRLMLYZJNE-DNTJNYDQSA-N
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Description

(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their diverse chemical properties and applications. This compound, in particular, is characterized by the presence of chlorinated phenyl groups and a methoxyimino functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate typically involves the esterification of (4-chlorophenyl)propanoic acid with (3,4-dichlorophenyl)methoxyimino. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the process include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of chlorinated phenyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine

The compound’s derivatives may have potential pharmaceutical applications. Researchers may explore its use in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl groups and the methoxyimino functional group play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]butanoate
  • (4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]pentanoate

Uniqueness

Compared to similar compounds, (4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its functional groups. The presence of multiple chlorine atoms and the methoxyimino group can influence its interactions with other molecules, making it distinct in its applications and effects.

Properties

Molecular Formula

C16H12Cl3NO3

Molecular Weight

372.6 g/mol

IUPAC Name

(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate

InChI

InChI=1S/C16H12Cl3NO3/c17-12-2-4-13(5-3-12)23-16(21)7-8-20-22-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2/b20-8+

InChI Key

TUQONRLMLYZJNE-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1OC(=O)C/C=N/OCC2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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